N-(2H-1,3-benzodioxol-5-yl)-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6S2/c26-21(22(27)24-16-7-8-18-19(12-16)31-13-30-18)23-15-6-5-14-3-1-9-25(17(14)11-15)33(28,29)20-4-2-10-32-20/h2,4-8,10-12H,1,3,9,13H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSODIFNPKDNKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N(C1)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and thiophene sulfonyl intermediates, followed by their coupling with the tetrahydroquinoline derivative under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could result in more saturated derivatives.
Scientific Research Applications
Enzyme Inhibition
Research has shown that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide exhibit significant enzyme inhibitory activities. Notably:
- Acetylcholinesterase Inhibition : Studies indicate that related sulfonamides can inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .
- α-Glucosidase Inhibition : Compounds with similar structures have been tested for their ability to inhibit α-glucosidase, which is relevant for managing Type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Analogous compounds have demonstrated activity against various bacterial strains, indicating potential use in developing new antimicrobial agents .
Therapeutic Potential
Given its diverse biological activities, this compound holds promise in several therapeutic areas:
| Therapeutic Area | Potential Applications |
|---|---|
| Neurodegenerative Diseases | Treatment for Alzheimer's disease via acetylcholinesterase inhibition |
| Diabetes Management | α-glucosidase inhibitors for controlling blood sugar levels |
| Antimicrobial Treatments | Development of new antibiotics against resistant strains |
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- In Silico Studies : Molecular docking studies have suggested favorable binding interactions of similar compounds with target enzymes like acetylcholinesterase and α-glucosidase .
- In Vitro Evaluations : Laboratory tests have confirmed the inhibitory effects on enzyme activity and demonstrated antimicrobial efficacy against specific pathogens .
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or functional effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares functional motifs with sulfonyl-containing heterocycles reported in , such as hydrazinecarbothioamides (e.g., compounds [4–6]) and triazole derivatives (e.g., [7–15]). Key comparisons include:
The ethanediamide linker, unlike the triazole-thioether systems in [10–15], introduces hydrogen-bonding capacity and conformational flexibility.
Spectroscopic and Tautomeric Behavior
highlights tautomerism in triazole-thione systems (e.g., thiol-thione equilibrium in [7–9]). While the target compound lacks a triazole ring, its amide groups may exhibit keto-enol tautomerism under specific conditions. IR and NMR data from analogs suggest that:
- IR: Absence of νS-H (~2500–2600 cm⁻¹) in the target compound would confirm a non-thiol tautomer, similar to triazole-thiones.
- NMR: Protons adjacent to sulfonyl groups (e.g., tetrahydroquinoline-CH2) may deshield to δ 3.5–4.5 ppm, comparable to sulfonylated aromatics in [4–15].
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 334.39 g/mol. The following table summarizes its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O3S |
| Molecular Weight | 334.39 g/mol |
| LogP (Octanol-Water Partition) | 3.0204 |
| Polar Surface Area | 41.949 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclin D1 .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects. In vitro studies have demonstrated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of bacterial strains. A study found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity .
Case Study 1: Anticancer Efficacy
In a preclinical trial involving xenograft models of human breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to enhance the efficacy of conventional chemotherapy agents .
Case Study 2: Anti-inflammatory Mechanism
A recent study explored the anti-inflammatory mechanisms of this compound in a murine model of rheumatoid arthritis. Results indicated that treatment reduced joint swelling and histological signs of inflammation. The authors attributed these effects to the inhibition of NF-kB signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
